7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one
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Overview
Description
7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family This compound is characterized by the presence of bromine and fluorine atoms attached to the benzoxazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one typically involves the reaction of 4-fluoro-2-nitrophenol with bromine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one undergoes various types of chemical reactions including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 5-Bromo-7-fluorobenzo[d]oxazol-2-amine
- 6-Bromo-4-fluorobenzo[d]oxazol-2-amine
- 2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole
Comparison: 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one is unique due to the specific positioning of the bromine and fluorine atoms on the benzoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of bromine at the 7th position and fluorine at the 4th position can influence the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H3BrFNO2 |
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Molecular Weight |
232.01 g/mol |
IUPAC Name |
7-bromo-4-fluoro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3BrFNO2/c8-3-1-2-4(9)5-6(3)12-7(11)10-5/h1-2H,(H,10,11) |
InChI Key |
UJPFMOJPJLQPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)NC(=O)O2)Br |
Origin of Product |
United States |
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